1-(5-Chloropyrimidin-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane
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Description
1-(5-Chloropyrimidin-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a useful research compound. Its molecular formula is C14H15ClN8 and its molecular weight is 330.78. The purity is usually 95%.
The exact mass of the compound 6-(4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
1-(5-Chloropyrimidin-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, which include multiple ring systems such as pyrimidine, triazole, and diazepane, make it a candidate for various biological activities. This article reviews the biological activity of this compound based on diverse research findings.
The molecular formula of the compound is C14H15ClN8, with a molecular weight of 330.78 g/mol. The presence of the chlorine atom in the pyrimidine ring enhances its reactivity and potential for further chemical modifications.
Biological Activities
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its mechanism likely involves interactions with specific molecular targets such as enzymes or receptors that modulate their activity through hydrogen bonding and hydrophobic interactions.
2. Anti-inflammatory Properties
The compound has also shown potential anti-inflammatory effects. These activities are critical for developing therapeutic agents targeting inflammatory diseases.
3. Interaction with Biological Targets
Interaction studies have indicated that the compound can bind to specific proteins or enzymes, potentially altering biological pathways involved in disease processes. This makes it a candidate for drug development aimed at specific molecular oncology targets .
Case Studies
Several studies have evaluated the biological activity of related compounds that share structural similarities with this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(5-Bromopyrimidin-2-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane | Similar triazole and diazepane rings; bromine substitution | Potentially different reactivity; evaluated for anti-cancer properties |
5-Amino-[1,2,4]triazole derivatives | Contains triazole ring; variations in substitution | Focus on amino functional groups for enhanced biological activity |
6-(Pyridazinone) derivatives | Incorporates pyridazine and ketone functionalities | Variability in biological activity based on functional groups |
These compounds highlight the versatility and potential applications of heterocyclic compounds in medicinal chemistry while underscoring the uniqueness of the target compound due to its specific combination of structural elements.
The exact mechanism of action for this compound is still under investigation. However, it is believed to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation: It could modulate receptor activity affecting various cellular responses.
Properties
IUPAC Name |
6-[4-(5-chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN8/c15-11-8-16-14(17-9-11)22-5-1-4-21(6-7-22)13-3-2-12-19-18-10-23(12)20-13/h2-3,8-10H,1,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGCULAACSPILH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=C(C=N2)Cl)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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